

Application of sodium p-cresolate in the synthesis of pharmaceutical intermediates.

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Compound of Interest

Compound Name: *Sodium p-cresolate*

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Application of Sodium p-Cresolate in the Synthesis of Pharmaceutical Intermediates

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Introduction

Sodium p-cresolate, the sodium salt of p-cresol, is a versatile and reactive nucleophile widely employed in the synthesis of various pharmaceutical intermediates. Its utility primarily stems from its application in the Williamson ether synthesis, a robust method for forming carbon-oxygen bonds. This reaction allows for the introduction of the p-tolyloxy moiety into a range of molecular scaffolds, which is a common structural feature in several active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of **sodium p-cresolate** in the synthesis of key pharmaceutical intermediates for drugs such as Mephenesin (a muscle relaxant), Tolterodine (used for treating overactive bladder), and certain herbicides with structural similarities to pharmaceutical precursors.

Sodium p-cresolate is typically prepared *in situ* by treating p-cresol with a strong base like sodium hydroxide or sodium hydride. The resulting phenoxide is a potent nucleophile that readily reacts with primary alkyl halides or other substrates with a good leaving group. The choice of solvent, temperature, and reaction time are critical parameters that influence the yield and purity of the desired ether. Common solvents include polar aprotics like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which accelerate the $\text{S}\text{N}2$ reaction.^[1]

Key Applications and Mechanisms

The primary application of **sodium p-cresolate** in pharmaceutical synthesis is the Williamson ether synthesis.^{[2][3]} This $S\text{N}2$ reaction involves the nucleophilic attack of the p-cresolate anion on an electrophilic carbon atom, displacing a leaving group (typically a halide).

The general mechanism can be visualized as follows:

- Deprotonation: p-Cresol is deprotonated by a base (e.g., NaOH) to form the **sodium p-cresolate**.
- Nucleophilic Attack: The p-cresolate ion attacks the alkyl halide, leading to the formation of an ether and a sodium halide salt.

This straightforward and efficient reaction has been adapted for the synthesis of numerous pharmaceutical intermediates.

Data Presentation: Synthesis of Pharmaceutical Intermediates

The following table summarizes quantitative data for the synthesis of various pharmaceutical intermediates using **sodium p-cresolate** (or p-cresol under basic conditions).

Intermediate/Product	Reactants	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
4-Methylphenoxyacetic Acid	p-Cresol, Chloroacetic Acid	KOH	Water	Reflux	0.33	~75	[4]
2-Methylphenoxyacetic Acid Sodium Salt	o-Cresol, Chloroacetic Acid	NaOH	Water	90-100	1-2	-	[5]
Chlorophenesin	p-Chlorophenol, 3-Chloro-1,2-propanediol	NaOH	Ethanol	75-85	2.5-5	90-98 (Conversion)	
Racemic Tolterodine	N,N-diisopropyl-3-phenyl-2-propenyl-1-amine, p-Cresol	TsOH (acid catalyst)	None	130	4	87.3-95	[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Methylphenoxyacetic Acid

This protocol details the synthesis of 4-methylphenoxyacetic acid, an intermediate structurally related to certain herbicides and a good example of the Williamson ether synthesis.[4]

Materials:

- p-Cresol
- Potassium Hydroxide (KOH)
- Chloroacetic acid (50% aqueous solution)
- Concentrated Hydrochloric Acid (HCl)
- Water
- 250 mL Round Bottom Flask
- Reflux Condenser
- Beakers
- Ice bath
- Vacuum filtration apparatus

Procedure:

- Dissolve 4 g of KOH in 8 mL of water in a 250 mL round bottom flask.
- In a fume hood, add 2 g of p-cresol to the flask and swirl until a homogenous solution is formed. Add boiling stones.
- Set up the apparatus for reflux and bring the mixture to a gentle boil.
- Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser.
- After the addition is complete, continue refluxing for an additional 10 minutes.
- While still hot, transfer the solution to a small beaker and allow it to cool to room temperature.

- Acidify the solution by the dropwise addition of concentrated HCl until the pH is acidic (check with pH paper).
- Cool the mixture in an ice bath to ensure complete precipitation.
- Collect the solid product by vacuum filtration.
- Recrystallize the crude product from a minimal amount of boiling water (not exceeding 50 mL).
- Collect the purified crystals by vacuum filtration and allow them to air dry.

Expected Yield: Approximately 75%.

Protocol 2: Synthesis of Mephenesin (Conceptual Protocol based on Chlorphenesin Synthesis)

This protocol is a conceptual adaptation for the synthesis of Mephenesin, based on a reported one-pot synthesis of the structurally similar Chlorphenesin.

Materials:

- p-Cresol
- 3-Chloro-1,2-propanediol
- Sodium Hydroxide (NaOH) solution (e.g., 40%)
- Ethanol
- Reactor with stirring and temperature control
- Filtration apparatus

Procedure:

- Charge the reactor with p-cresol, 3-chloro-1,2-propanediol, and ethanol. A molar ratio of approximately 1:1:3 (p-cresol to 3-chloro-1,2-propanediol) is suggested.

- Stir the mixture and heat to approximately 75-85 °C.
- Slowly add the sodium hydroxide solution. The molar ratio of p-cresol to NaOH should be around 1:1.08.
- Maintain the reaction temperature at 75-85 °C for 2.5 to 5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
- Upon completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.
- The filtrate containing the Mephenesin can be further purified by crystallization. This may involve adding water to the ethanolic solution, adjusting the pH to neutral, and cooling to induce precipitation.

Expected Conversion: Based on the analogous reaction, a conversion of over 90% can be anticipated.

Protocol 3: Synthesis of Racemic Tolterodine Intermediate

The synthesis of Tolterodine is a multi-step process. The following is a key step from a patented solvent-free method where p-cresol is directly involved.[6]

Materials:

- N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine
- p-Cresol
- p-Toluenesulfonic acid (TsOH)
- Ethyl acetate
- Aqueous sodium hydroxide solution
- Anhydrous sodium sulfate

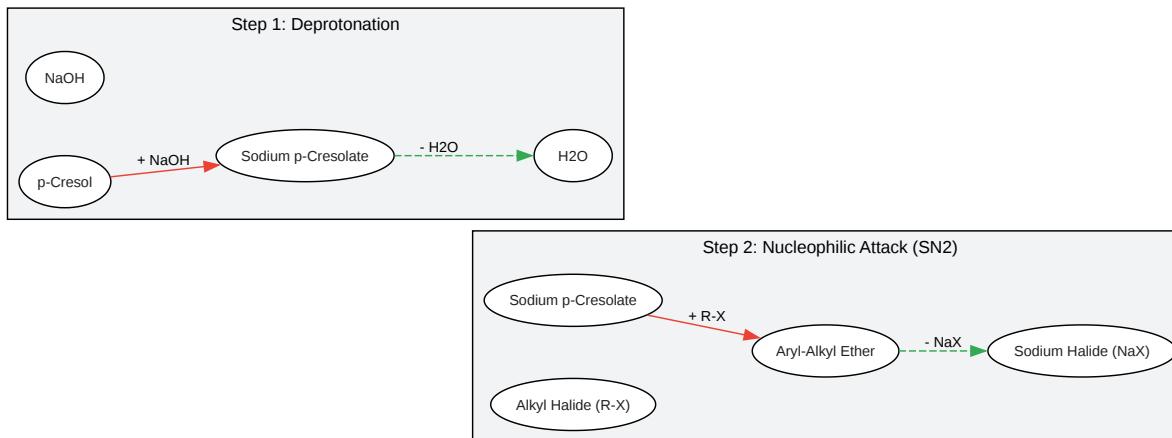
- Three-necked flask with heating and stirring

Procedure:

- In a 250 mL three-necked flask, add N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine (e.g., 10g, 0.046 mol), p-cresol (e.g., 25.5g, 0.235 mol), and p-toluenesulfonic acid (e.g., 15.9g, 0.092 mol).
- Heat the mixture to 130 °C and maintain for 4 hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Add 100 mL of ethyl acetate and 100 mL of purified water to the reaction flask and stir for 10 minutes.
- Transfer the mixture to a separatory funnel. Adjust the pH of the organic phase to 9.5 with aqueous sodium hydroxide solution and separate the layers.
- Wash the ethyl acetate layer with 100 mL of purified water.
- Dry the collected ethyl acetate layer over anhydrous sodium sulfate for 1 hour.
- Filter and concentrate the solution to obtain the oily product of racemic tolterodine.

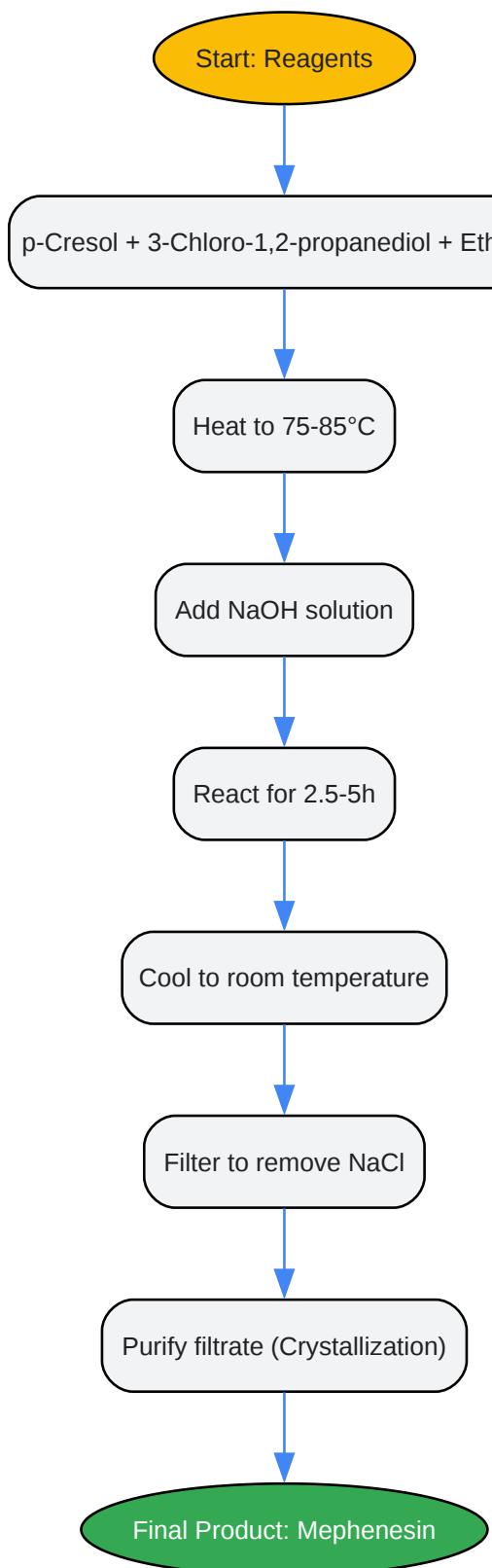
Expected Yield: 87-95%.

Visualizations



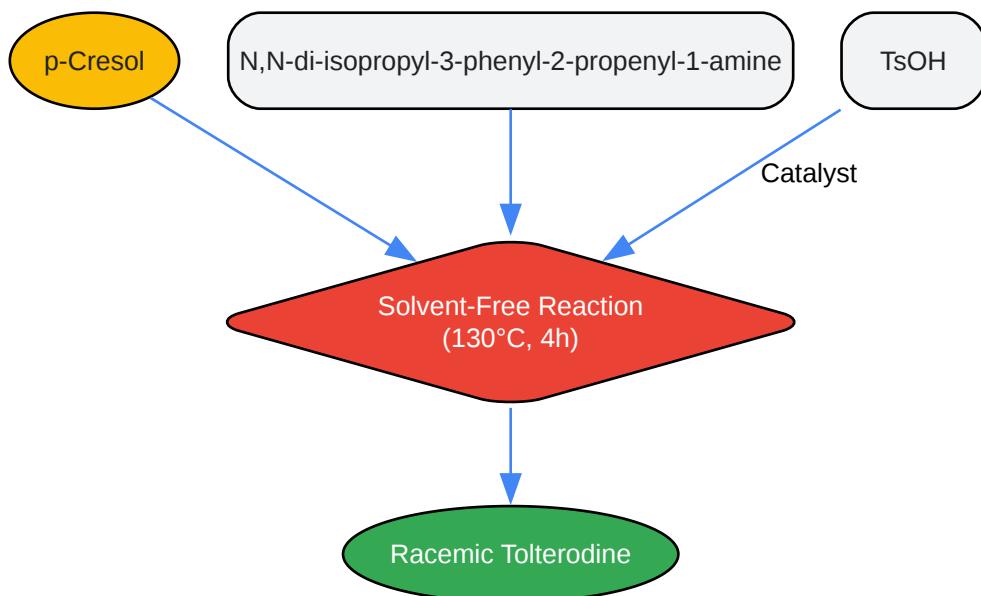
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Caption: Williamson Ether Synthesis Pathway.



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Caption: Mephenesin Synthesis Workflow.

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Caption: Key Step in Tolterodine Synthesis.

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